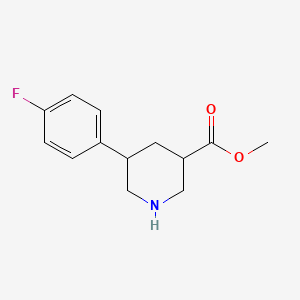
Methyl 5-(4-fluorophenyl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(4-fluorophenyl)piperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorophenyl group attached to the piperidine ring, which is further esterified with a methyl carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-fluorophenyl)piperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable fluorinated aromatic compound reacts with the piperidine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-fluorophenyl)piperidine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups onto the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as nitro, sulfonyl, or halogen groups.
Scientific Research Applications
Methyl 5-(4-fluorophenyl)piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of Methyl 5-(4-fluorophenyl)piperidine-3-carbox
Biological Activity
Methyl 5-(4-fluorophenyl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells and inhibit cell proliferation. A study demonstrated that certain piperidine derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting a promising avenue for cancer therapy .
Neuropharmacological Effects
The neuropharmacological profile of this compound has also been explored. It has been implicated in modulating neurotransmitter systems, particularly through interactions with dopamine and serotonin receptors. Such interactions are crucial for developing treatments for neurological disorders such as depression and schizophrenia .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperidine ring and the fluorophenyl substituent significantly influence biological activity. For example, the introduction of different substituents on the piperidine nitrogen or variations in the length of the carbon chain can enhance potency against specific biological targets .
| Substituent | Biological Activity | Reference |
|---|---|---|
| Fluorine | Increased potency in receptor binding | |
| Methyl | Enhanced lipophilicity and permeability |
Case Studies
- In Vitro Studies : A series of in vitro experiments evaluated the compound's efficacy against various cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations. The IC50 values were comparable to established chemotherapeutics, indicating its potential as an anticancer agent .
- Animal Models : In vivo studies involving murine models assessed the pharmacokinetics and therapeutic efficacy of this compound. Results indicated favorable absorption and distribution profiles, with minimal toxicity observed at therapeutic doses .
Properties
Molecular Formula |
C13H16FNO2 |
|---|---|
Molecular Weight |
237.27 g/mol |
IUPAC Name |
methyl 5-(4-fluorophenyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C13H16FNO2/c1-17-13(16)11-6-10(7-15-8-11)9-2-4-12(14)5-3-9/h2-5,10-11,15H,6-8H2,1H3 |
InChI Key |
SEOVEHYCJWRMKS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CNC1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















